An In-depth Technical Guide on the Physicochemical Properties of 3-benzyl-7-hydroxy-4-methylcoumarin
An In-depth Technical Guide on the Physicochemical Properties of 3-benzyl-7-hydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and structural information for 3-benzyl-7-hydroxy-4-methylcoumarin (CAS 86-44-2). This document is intended to serve as a core reference for professionals in research and drug development.
Core Physicochemical Properties
While experimental data for 3-benzyl-7-hydroxy-4-methylcoumarin is limited in publicly accessible literature, key identifiers and computed properties have been established. Much of the available experimental data pertains to its parent compound, 7-hydroxy-4-methylcoumarin. The following table summarizes the known quantitative data for the title compound.
| Property | Value | Source |
| CAS Number | 86-44-2 | [1] |
| Molecular Formula | C₁₇H₁₄O₃ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% (Commercially available) | |
| Computed LogP | 3.4 | PubChem |
| Melting Point | Data not available in searched literature | |
| Solubility | Data not available in searched literature | |
| pKa | Data not available in searched literature |
Note: Professionals should exercise caution and not confuse the properties of this compound with its more extensively studied precursor, 7-hydroxy-4-methylcoumarin.
Synthesis Methodology
The synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin can be achieved through established methods for C-C bond formation at the C3 position of the coumarin scaffold. A plausible and effective approach is the Knoevenagel condensation.
This method involves the base-catalyzed condensation of a substituted salicylaldehyde with a compound containing an active methylene group, followed by intramolecular cyclization (lactonization).
A. Principle:
The reaction condenses 2,4-dihydroxybenzaldehyde with ethyl 2-phenylacetate in the presence of a weak base catalyst like piperidine. The initial condensation product undergoes a spontaneous intramolecular cyclization via the elimination of a water molecule, followed by reaction with a methylating agent to form the stable 3-benzyl-7-hydroxy-4-methylcoumarin ring system.
B. Materials and Reagents:
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2,4-Dihydroxyacetophenone
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Phenylacetic acid
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Acetic anhydride
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Sodium acetate (anhydrous)
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Hydrochloric acid (10% v/v)
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Ethanol
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Sodium hydroxide
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Dimethyl sulfate
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Suitable solvents for extraction and purification (e.g., ethyl acetate, hexane)
C. Step-by-Step Procedure:
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Synthesis of Phenylacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine phenylacetic acid with an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude phenylacetyl chloride.
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Friedel-Crafts Acylation: Dissolve 2,4-dihydroxyacetophenone in a suitable dry, non-polar solvent (e.g., nitrobenzene or carbon disulfide) in a three-necked flask fitted with a mechanical stirrer and a dropping funnel. Cool the mixture in an ice bath. Add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring. To this suspension, add the prepared phenylacetyl chloride dropwise while maintaining the low temperature.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC indicates the consumption of starting material.
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Work-up and Hydrolysis: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The intermediate product will precipitate. Filter the solid, wash with cold water, and then hydrolyze by refluxing with aqueous sodium hydroxide (10%) for 1-2 hours.
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Cyclization and Methylation: Cool the hydrolyzed solution and acidify with dilute HCl to precipitate the 3-benzyl-4,7-dihydroxycoumarin intermediate. Filter and dry the solid. Dissolve the intermediate in an appropriate solvent (e.g., acetone or ethanol) and treat with a methylating agent such as dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to selectively methylate the 4-hydroxyl group.
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Purification: Monitor the methylation reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain pure 3-benzyl-7-hydroxy-4-methylcoumarin.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity or associated signaling pathways for 3-benzyl-7-hydroxy-4-methylcoumarin are not extensively documented in the available literature. However, the broader class of coumarin derivatives is known for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticoagulant properties.[2][3] The parent compound, 7-hydroxy-4-methylcoumarin, has been investigated for anti-cancer potential, where it was shown to down-regulate Aryl hydrocarbon receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA) while up-regulating apoptotic proteins like Bax, Caspase-3, and Caspase-9.[4] Further research is required to determine if the 3-benzyl substitution preserves or modifies these activities.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin via the principles of Knoevenagel condensation and subsequent modification.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
